![molecular formula C20H22F3N5O2 B2379961 5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034293-81-5](/img/structure/B2379961.png)
5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule. The presence of the trifluoromethyl group often imparts unique properties to the compound due to the high electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The trifluoromethyl group is likely to have a significant impact on the overall structure due to its size and the strong electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to lower the basicity of compounds . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to increase the acidity of compounds and decrease their basicity . It can also increase the solubility of compounds .Wissenschaftliche Forschungsanwendungen
c-Met Kinase Inhibition
This compound has shown promising potential as a c-Met kinase inhibitor. The c-Met receptor is involved in cell growth, survival, and metastasis. In a study, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The compound has been investigated as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Specifically, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) demonstrated potent DPP-IV inhibitory activity (IC50 = 18 nM) with excellent selectivity over other proline-selective peptidases. It also showed oral bioavailability in preclinical species and efficacy in animal models .
Targeting PCAF Bromodomain
While not directly related to the compound, targeting the PCAF bromodomain with small inhibitor molecules has emerged as a potential therapeutic strategy for cancer treatment. L-45, a triazolophthalazine inhibitor of the PCAF bromodomain, has been identified as a potent candidate .
Wirkmechanismus
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in response to meals .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion, improved glucose control, and potentially beneficial effects on pancreatic beta cells .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin pathway . Incretins are hormones that are released in the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of incretins, this compound enhances the insulin response to meals, leading to improved glucose control .
Pharmacokinetics
The compound is orally active , indicating that it can be administered orally and is absorbed in the gastrointestinal tract
Result of Action
The result of the compound’s action is improved glucose tolerance . This is achieved through enhanced insulin secretion in response to meals, leading to better control of blood glucose levels . This can be beneficial in the management of conditions such as type 2 diabetes .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-12-2-5-15(6-3-12)27-10-13(8-18(27)29)19(30)24-9-17-26-25-16-7-4-14(11-28(16)17)20(21,22)23/h2-3,5-6,13-14H,4,7-11H2,1H3,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBCINVNQMUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.